molecular formula C15H16N6O4 B12535728 Aniline;1,4-dinitroimidazole CAS No. 664992-82-9

Aniline;1,4-dinitroimidazole

Cat. No.: B12535728
CAS No.: 664992-82-9
M. Wt: 344.33 g/mol
InChI Key: RKHROSOFHXVOIA-UHFFFAOYSA-N
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Description

Aniline;1,4-dinitroimidazole is a compound that combines the aromatic amine aniline with the heterocyclic imidazole ring substituted with two nitro groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline;1,4-dinitroimidazole typically involves the nitration of imidazole derivatives. One common method includes the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) under controlled temperature conditions . The reaction conditions, such as the ratio of HNO₃ to H₂SO₄ and the temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Aniline;1,4-dinitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Aniline;1,4-dinitroimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline;1,4-dinitroimidazole involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

  • 2,4-dinitro-1H-imidazole (2,4-DNI)
  • 1-methyl-2,4,5-trinitroimidazole (MTNI)
  • Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX)
  • Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX)

Comparison: Aniline;1,4-dinitroimidazole is unique due to the presence of both aniline and nitroimidazole moieties, which confer distinct chemical and biological properties. Compared to other nitroimidazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

664992-82-9

Molecular Formula

C15H16N6O4

Molecular Weight

344.33 g/mol

IUPAC Name

aniline;1,4-dinitroimidazole

InChI

InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H

InChI Key

RKHROSOFHXVOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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